

# A Technical Guide to the Prodrug Activation of Enalapril Maleate in Liver Microsomes

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## Compound of Interest

Compound Name: Enalapril Maleate

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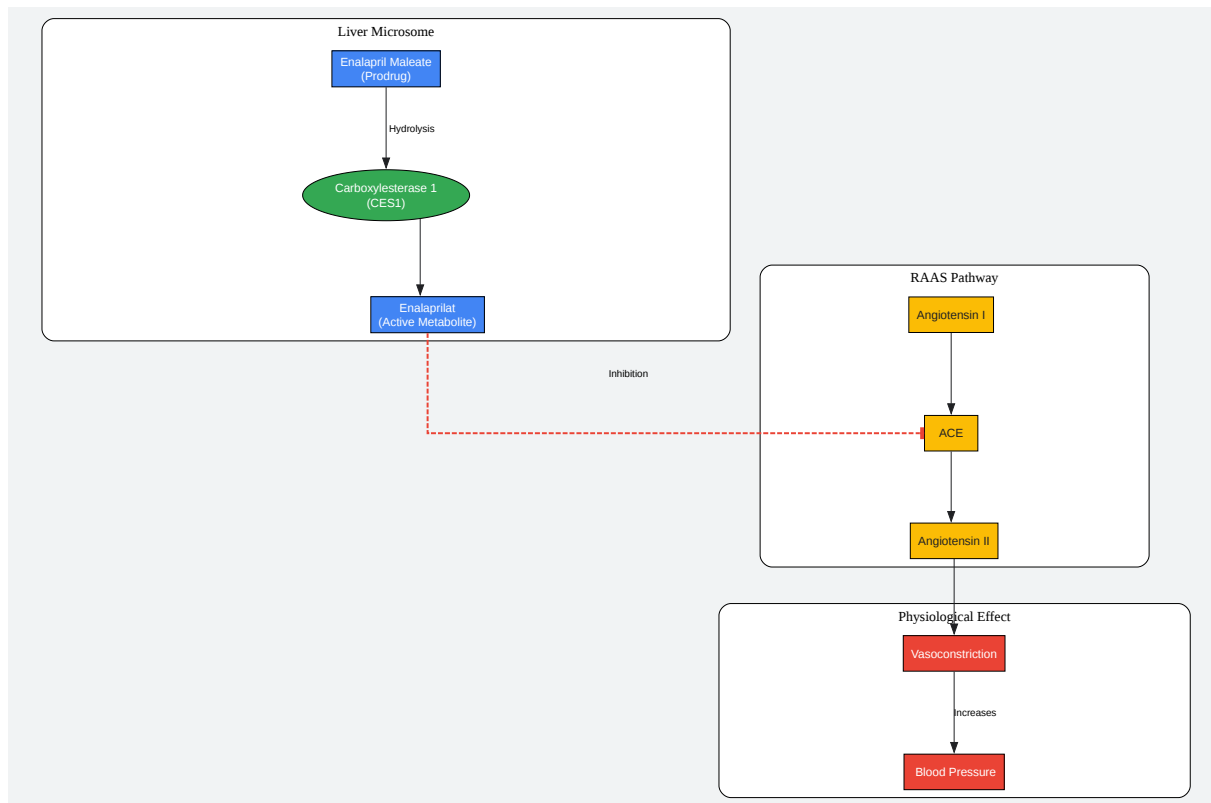
## Introduction

Enalapril is a widely prescribed angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1][2] It is administered as an inactive prodrug, **enalapril maleate**, which requires metabolic activation to exert its therapeutic effect.[3][4][5] This activation process, primarily occurring in the liver, involves the hydrolysis of the ethyl ester moiety to form the pharmacologically active diacid metabolite, enalaprilat.[1][2][3][5] Enalaprilat is a potent inhibitor of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the powerful vasoconstrictor angiotensin II.[3][4][5] Understanding the specifics of this bioactivation, particularly within the context of liver microsomes, is critical for drug development, pharmacokinetic modeling, and predicting potential drug-drug interactions.

## Mechanism of Activation: The Role of Carboxylesterase 1 (CES1)

The bioactivation of enalapril is not mediated by the cytochrome P450 system but by hepatic hydrolases.[2] The primary enzyme responsible for the de-esterification of enalapril to enalaprilat is human carboxylesterase 1 (CES1), a major serine esterase found in the liver.[1][6][7] Studies using recombinant human enzymes have confirmed that enalapril is readily hydrolyzed by CES1, while the related enzyme CES2 shows no significant activity towards this

substrate.[7] This enzymatic conversion is the rate-limiting step for the formation of the active drug and is crucial for its pharmacological impact.[6] Genetic variations in the CES1 gene have been shown to alter the catalytic activity of the enzyme, potentially affecting the metabolism of enalapril and influencing patient response.[6]





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